(3-Methylisoxazol-5-yl)boronic acid
Overview
Description
(3-Methylisoxazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C₄H₆BNO₃. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methylisoxazol-5-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylisoxazole with a boron-containing reagent. For instance, the compound can be prepared by reacting 3-methylisoxazole with boronic acid or boron trihalides under suitable conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylisoxazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It participates in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, (3-Methylisoxazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds.
Biology
In biological research, boronic acids are explored for their potential as enzyme inhibitors. This compound may be studied for its ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential to form drug-like molecules. Its boronic acid group can interact with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of materials and chemicals that require precise molecular structures. Its applications range from pharmaceuticals to agrochemicals.
Mechanism of Action
The mechanism by which (3-Methylisoxazol-5-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by binding to the active site or altering the enzyme’s structure. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Thienylboronic acid
Uniqueness
(3-Methylisoxazol-5-yl)boronic acid is unique due to its isoxazole ring, which imparts distinct chemical properties compared to other boronic acids. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO3/c1-3-2-4(5(7)8)9-6-3/h2,7-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXAMNVIJLQLOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NO1)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.